molecular formula C13H13NO4 B6012799 3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one

Cat. No.: B6012799
M. Wt: 247.25 g/mol
InChI Key: XPBOKDGFBBVDMU-UHFFFAOYSA-N
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Description

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one is an organic compound that belongs to the class of furanones This compound is characterized by a furan ring substituted with a hydroxy group, a methoxyphenyl group, and a methylcarbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylacetic acid and 2-hydroxy-3-methylfuran.

    Condensation Reaction: The 4-methoxyphenylacetic acid is reacted with 2-hydroxy-3-methylfuran in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the intermediate compound.

    Imidoylation: The intermediate compound is then subjected to imidoylation using methyl isocyanide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one.

    Reduction: Formation of 3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylamine]-2H-furan-5-one.

    Substitution: Formation of 3-hydroxy-4-[N-(4-substituted phenyl)-C-methylcarbonimidoyl]-2H-furan-5-one.

Scientific Research Applications

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxyphenylacetic acid
  • 3-hydroxy-4-methoxyphenylacetic acid
  • 4-hydroxy-3-methoxyphenylacetone

Uniqueness

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8(12-11(15)7-18-13(12)16)14-9-3-5-10(17-2)6-4-9/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBOKDGFBBVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)OC)C2=C(COC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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